Enhanced Cytotoxic Potency in Cancer Cell Lines Compared to Parent Compound (FTS)
Farnesyl Thiosalicylic Acid Amide (FTS-A) demonstrates significantly enhanced potency in inhibiting tumor cell growth compared to its parent compound, FTS (Salirasib). In direct comparative assays, the amide modification resulted in a substantial reduction in IC50 values across multiple cancer cell lines .
| Evidence Dimension | Cell Growth Inhibition (IC50) |
|---|---|
| Target Compound Data | Panc-1 cells: 20 μM; U87 cells: 10 μM |
| Comparator Or Baseline | FTS (Salirasib): Panc-1 cells: 35 μM; U87 cells: 50 μM |
| Quantified Difference | Approximately 1.75-fold increase in potency in Panc-1 cells and a 5-fold increase in U87 cells for FTS-A relative to FTS. |
| Conditions | In vitro cell viability/proliferation assays using Panc-1 (human pancreatic cancer) and U87 (human glioblastoma) cell lines. |
Why This Matters
This direct potency advantage reduces the effective concentration required in experimental models, minimizing potential off-target effects and conserving valuable compound.
